molecular formula C18H21NO3S B2874871 N-(3,5-dimethylphenyl)-3-tosylpropanamide CAS No. 895451-29-3

N-(3,5-dimethylphenyl)-3-tosylpropanamide

Cat. No. B2874871
CAS RN: 895451-29-3
M. Wt: 331.43
InChI Key: DGPFJASEFBPNLA-UHFFFAOYSA-N
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Description

“N-(3,5-Dimethylphenyl)thiourea” is a compound that has been used in scientific research . It’s a derivative of thiourea, which is known to have various applications in the field of chemistry .

Scientific Research Applications

  • Herbicide Development : N-(1,1-Dimethylpropynyl)-3,5-dichlorobenzamide, a compound similar to N-(3,5-dimethylphenyl)-3-tosylpropanamide, has been identified as a herbicide active on annual and perennial grasses. This compound shows potential utility in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

  • Soil Transformation Studies : Another research explored the transformation of N-(1,1-dimethylpropynyl)-3,5-dichlorobenzamide in soil. This compound readily transforms in soil, creating products through initial cyclization and subsequent hydrolysis processes. The transformation rate is influenced by soil temperature and type (Yih, Swithenbank, & McRae, 1970).

  • Anticancer Potential : A study on N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which are structurally similar, demonstrated moderate to high antibacterial activity and good inhibition of α-glucosidase enzyme. This suggests potential pharmacological applications, including in anticancer treatments (Abbasi et al., 2016).

  • Neurological Applications : Research on dimethyl sulfoxide, a solvent used in neuroscience, revealed its ability to inhibit glutamate responses in hippocampal neurons. This indicates potential applications in treating excitotoxic neurodegenerative conditions (Lu & Mattson, 2001).

  • Synthesis and Characterization : The preparation and characterization of new tosyl derivatives of 2-iodylaniline and 2-iodylphenol were explored, indicating the utility of these compounds in chemical synthesis and analysis (Mailyan et al., 2009).

  • Chemosensitivity Testing : In gastric cancer research, the MTT chemosensitivity test, using compounds including dimethylphenyl derivatives, was found useful in predicting patient responses to chemotherapy, aiding in drug selection (Nakamura et al., 2006).

Mechanism of Action

Target of Action

Compounds with similar structures have been found to interact with proteins like tyrosine-protein kinase syk . This protein plays a crucial role in immune cell signaling, and its inhibition can lead to various biological effects.

Mode of Action

These interactions can lead to changes in the conformation and function of the target proteins .

Biochemical Pathways

Compounds with similar structures have been implicated in the wnt/β-catenin pathway, which regulates a wide range of cellular functions and whose dysregulation is associated with the development of cancer .

Result of Action

Based on its potential interaction with proteins like tyrosine-protein kinase syk, it could potentially modulate immune cell signaling and have effects on cellular proliferation, differentiation, and survival .

Action Environment

The action, efficacy, and stability of N-(3,5-dimethylphenyl)-3-tosylpropanamide can be influenced by various environmental factors. These can include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues. For instance, the compound’s efficacy could be affected by the expression levels and accessibility of its target proteins within different cell types .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-(4-methylphenyl)sulfonylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-4-6-17(7-5-13)23(21,22)9-8-18(20)19-16-11-14(2)10-15(3)12-16/h4-7,10-12H,8-9H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPFJASEFBPNLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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